N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a hydroxyethyl backbone substituted with furan-2-yl and thiophen-3-yl heterocycles. The compound’s structure combines a sulfonamide moiety—common in pharmaceuticals for its metabolic stability and hydrogen-bonding capacity—with aromatic heterocycles (furan and thiophene), which are frequently employed in drug design for their electronic and steric properties . The hydroxy group on the ethyl chain may enhance solubility or participate in target interactions.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c15-13(10-5-7-19-8-10,12-2-1-6-18-12)9-14-20(16,17)11-3-4-11/h1-2,5-8,11,14-15H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHWNWWIUSKGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences:
- Patent Compounds (): N-((1S,3R,4S)-3-ethyl-4-(8-iodo-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide: Features a fused pyrrolo-triazolo-pyrazine ring and iodine substituent, likely enhancing π-π stacking and halogen bonding. The cyclopentane backbone differs from the target’s hydroxyethyl chain . N-cyano-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo...)cyclopropanesulfonamide: Incorporates a cyano group, which increases electrophilicity compared to the target’s hydroxy group .
The hydroxy group could confer better aqueous solubility than halogen or cyano substituents .
Thiophene-Containing Compounds
Key Structural Differences:
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Contains a thiophen-2-yl group (vs. thiophen-3-yl in the target) and a methylamino-propanol chain. The 2-position of thiophene may alter electronic distribution and binding affinity in biological systems .
- e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () : Shares the thiophen-3-yl group but includes a naphthalene ring and ether linkage, which could enhance lipophilicity .
Implications : The target’s thiophen-3-yl group may offer distinct electronic interactions compared to thiophen-2-yl analogs. The absence of a naphthalene moiety in the target might reduce molecular weight and improve pharmacokinetics .
Furan Derivatives
Key Structural Differences:
- N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (): Features a dimethylamino-methyl-furan group and a nitroacetamide chain. The nitro group increases electrophilicity, while the dimethylamino moiety enhances basicity .
Implications: The target’s unmodified furan-2-yl group may prioritize aromatic stacking over hydrogen bonding, contrasting with the dimethylamino-nitro derivatives’ charged interactions .
Hydroxyethyl Acetamide Analogs
Key Structural Differences:
- 2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide () : Contains a phenyl group and multiple hydroxy residues, increasing hydrophilicity. The methylacetamide chain differs from the sulfonamide in the target .
The heterocycles (furan/thiophene) could offer superior steric complementarity to aromatic protein pockets compared to phenyl .
Preparation Methods
Simmons-Smith Cyclopropanation
The cyclopropane ring is typically introduced via the Simmons-Smith reaction , where diiodomethane reacts with alkenes in the presence of a zinc-copper couple. For sulfonamide derivatives, the reaction proceeds under anhydrous conditions:
Reaction conditions :
| Parameter | Value |
|---|---|
| Substrate | Allyl sulfonamide |
| Reagent | CH₂I₂, Zn(Cu) |
| Solvent | Diethyl ether |
| Temperature | 0–25°C |
| Yield | 60–75% |
The reaction’s stereoelectronic requirements demand electron-deficient alkenes, making allyl sulfonamides ideal substrates.
Transition Metal-Catalyzed Methods
Alternative methods employ rhodium or palladium catalysts for enantioselective cyclopropanation:
- Rh₂(OAc)₄ with diazo compounds achieves 85–90% enantiomeric excess in chiral sulfonamides.
- Palladium-NHC complexes enable room-temperature reactions, critical for thermally labile intermediates.
Sulfonamide Group Introduction
Sulfonyl Chloride-Amine Coupling
The sulfonamide linkage forms via nucleophilic acyl substitution between cyclopropanesulfonyl chloride and a β-amino alcohol precursor:
General reaction :
$$
\text{Cyclopropanesulfonyl chloride} + \text{H}_2\text{N-CH(R)-OH} \xrightarrow{\text{Base}} \text{Target sulfonamide}
$$
Optimized conditions :
| Parameter | Value |
|---|---|
| Base | Pyridine or Et₃N |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Reaction time | 12–24 hours |
| Yield | 70–85% |
Excess base neutralizes HCl byproducts, preventing undesired side reactions.
Solid-Phase Synthesis
For high-throughput applications, resin-bound amines react with sulfonyl chlorides, followed by cleavage to yield pure sulfonamides (>95% purity).
Heterocyclic Moiety Attachment
Thiophene Synthesis
Thiophene rings are prepared via:
- Paal-Knorr synthesis : Condensation of 1,4-diketones with phosphorus pentasulfide (P₂S₅).
- Gewald reaction : Two-component assembly of ketones, sulfur, and cyanides.
Thiophene purification :
Furan-Thiophene Diol Preparation
The diol intermediate forms through Grignard addition to α-keto esters:
Reaction sequence :
- Furan-2-ylmagnesium bromide + thiophene-3-carbaldehyde → secondary alcohol.
- Hydroxylation via Sharpless asymmetric dihydroxylation (90% ee).
Final Assembly Strategies
Nucleophilic Substitution
The cyclopropanesulfonamide core reacts with the diol intermediate under Mitsunobu conditions:
Conditions :
Reductive Amination
Alternative route using ketone intermediates:
$$
\text{Cyclopropanesulfonamide} + \text{Ketone} \xrightarrow{\text{NaBH}_4} \text{Target compound}
$$
Advantage : Avoids harsh acidic/basic conditions.
Industrial-Scale Optimization
Continuous Flow Reactors
Crystallization Protocols
Ternary solvent systems (H₂O/EtOH/acetone) yield >99% pure product via temperature-gradient crystallization.
Q & A
Q. Table 1: Bioactivity Data Comparison
| Study Focus | Model System | Activity (IC, μM) | Key Mechanism | Reference |
|---|---|---|---|---|
| Antimicrobial | E. coli | 12.4 ± 1.2 | Cell wall synthesis inhibition | |
| Anticancer | HeLa cells | 8.9 ± 0.7 | Apoptosis via caspase-3 activation |
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial penicillin-binding proteins (PBPs) or human kinases. The sulfonamide group shows high affinity for hydrophobic pockets in PBPs .
- MD simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonding between the hydroxyethyl group and kinase active sites (e.g., EGFR) .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl in analogs) with antibacterial potency .
Basic: What are the stability considerations for storage and handling?
Answer:
- Storage : -20°C under argon; desiccated to prevent hydrolysis of the sulfonamide group .
- Solubility : DMSO (≥50 mg/mL) for in vitro assays; avoid aqueous buffers with pH >8 to prevent cyclopropane ring opening .
- Degradation monitoring : Regular HPLC analysis (retention time shifts indicate decomposition) .
Advanced: How to address low yields in the final coupling step?
Answer:
Common issues and solutions:
- Steric hindrance : Optimize reaction temperature (e.g., 40°C vs. room temperature) and use bulky base (DBU) to enhance nucleophilicity .
- Catalyst selection : Switch from Pd(PPh) to Buchwald-Hartwig catalysts for C-N coupling efficiency .
- Byproduct formation : Introduce scavenger resins (e.g., QuadraSil) during workup to remove unreacted intermediates .
Basic: What are the compound’s key pharmacophores and their roles?
Answer:
- Cyclopropanesulfonamide : Enhances metabolic stability and membrane permeability .
- Furan-thiophene hybrid : Mediates π-π stacking with aromatic residues in target proteins .
- Hydroxyethyl spacer : Facilitates hydrogen bonding with catalytic serine/threonine residues .
Advanced: How to design analogs for improved blood-brain barrier (BBB) penetration?
Answer:
- LogP optimization : Introduce lipophilic substituents (e.g., methyl groups) while maintaining ClogP <5 .
- P-gp efflux avoidance : Replace thiophene with less polar heterocycles (e.g., pyridine) to reduce P-glycoprotein recognition .
- In silico BBB prediction : Use SwissADME or BBB Predictor to prioritize analogs with high permeability scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
